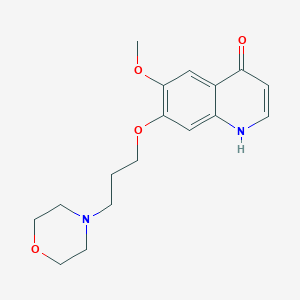

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

Übersicht

Beschreibung

“6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” is a synthetic compound that has potential implications in various fields of research and industry. It is also known as "7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one" .

Synthesis Analysis

The synthesis of this compound involves chemical processes and intermediates useful in the manufacture of the quinazoline derivative . The reaction is conveniently carried out in the presence of a suitable inert solvent or diluent, for example, an alcohol such as isopropanol, sec-butanol or tert-butanol, an ester such as ethyl acetate, a halogenated solvent such as methylene chloride, chloroform or carbon tetrachloride, an ether such as tetrahydrofuran or 1,4-dioxan, an aromatic solvent such as toluene, or a dipolar aprotic solvent such as N,N-dimethylformamide, N,N-dimethylacetamide, N-methylpyrrolidin-2-one or dimethylsulphoxide .Molecular Structure Analysis

The molecular formula of “6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” is C17H22N2O4. Its molecular weight is 318.4 g/mol. The InChI code for this compound is 1S/C16H21N3O4/c1-21-14-10-13-12 (16 (20)18-11-17-13)9-15 (14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3, (H,17,18,20) .Physical And Chemical Properties Analysis

The physical form of “6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” is a colorless to light yellow liquid or low melting solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Cancer Research

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol: is a compound that has been identified as a potential player in cancer research. It is structurally related to quinazoline derivatives, which are known for their anticancer properties . This compound could serve as a pharmaceutical intermediate in the synthesis of drugs like gefitinib, which targets the epidermal growth factor receptor (EGFR) tyrosine kinase involved in the proliferation and survival of cancer cells .

Synthetic Chemistry

As a synthetic compound, 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol offers a platform for chemical studies focused on reaction mechanisms, synthesis of complex molecules, and the development of new synthetic methodologies.

Each of these fields presents a unique avenue for the application of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol in scientific research. The compound’s diverse potential uses underscore its significance in various domains of scientific inquiry. It’s important to note that while the compound has potential, actual applications would require rigorous experimental validation.

Safety and Hazards

The safety information for “6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Wirkmechanismus

Target of Action

The primary target of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . This enzyme plays a crucial role in regulating intracellular signaling pathways associated with the proliferation and survival of cancer cells .

Mode of Action

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol interacts with its target, the EGFR-TK, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by this enzyme, leading to a decrease in cancer cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway . By inhibiting the EGFR-TK, it disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .

Pharmacokinetics

As a pharmaceutical intermediate used in the preparation of gefitinib , it is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Gefitinib is known to be orally active , suggesting that 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol may also have good oral bioavailability.

Result of Action

The molecular and cellular effects of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol’s action include the inhibition of EGFR-TK activity, disruption of the EGFR signaling pathway, and a decrease in cancer cell proliferation and survival . These effects can lead to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Eigenschaften

IUPAC Name |

6-methoxy-7-(3-morpholin-4-ylpropoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-21-16-11-13-14(18-4-3-15(13)20)12-17(16)23-8-2-5-19-6-9-22-10-7-19/h3-4,11-12H,2,5-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORNIZQIXPVUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627295 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol | |

CAS RN |

1167053-13-5 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

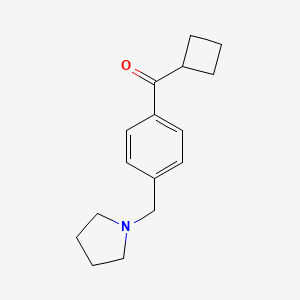

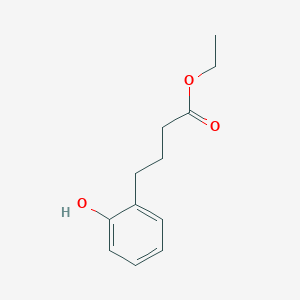

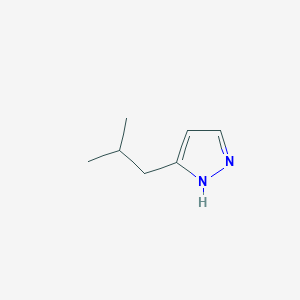

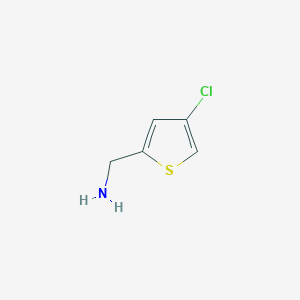

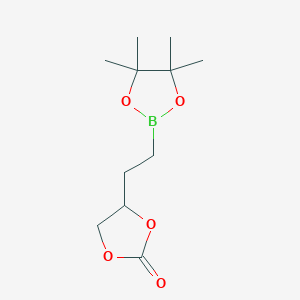

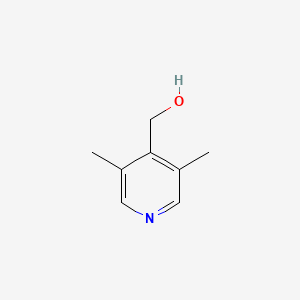

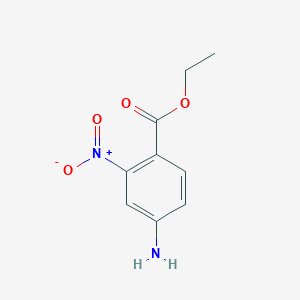

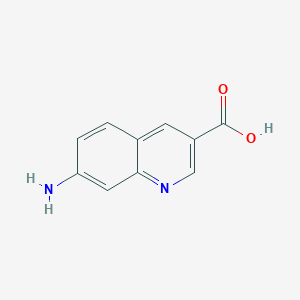

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)

![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)